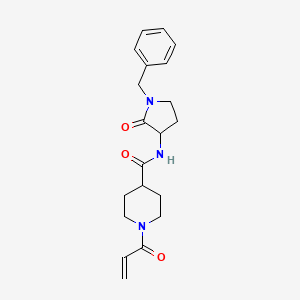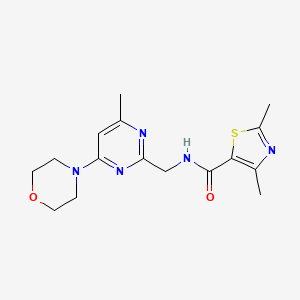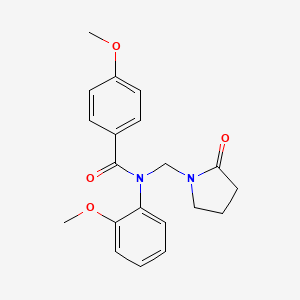
4-methoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB is a benzamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Applications De Recherche Scientifique
Enantioselective Synthesis
Compounds with structures resembling 4-methoxy-N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide are utilized in enantioselective synthesis processes. For instance, N-methoxy-N-methylamide derivatives derived from (S)-methylpyroglutamate have been prepared and used for the addition of Grignard reagents, indicating their potential in synthesizing chiral molecules (Calvez, Chiaroni, & Langlois, 1998).
Novel Annulated Products
Research into compounds structurally similar to the one has led to the discovery of novel annulated products. For example, aminonaphthyridinones have been utilized to create new heterocyclic systems, showcasing the potential of these compounds in developing new chemical entities with possible pharmaceutical applications (Deady & Devine, 2006).
Analytical Methods
These compounds are also significant in analytical chemistry, such as the development of nonaqueous capillary electrophoretic separation techniques for related substances, indicating their role in improving analytical methods for pharmaceutical analysis (Ye et al., 2012).
Neuroleptic Activity
Benzamides, similar to the compound , have been synthesized and evaluated for their neuroleptic activity, showing potential in the treatment of psychosis due to their inhibitory effects on stereotyped behavior in rats (Iwanami et al., 1981).
Molecular Structure Analysis
The compound's analogs have been studied for their molecular structure, providing insights into their chemical behavior and interactions, which is crucial for drug design and development (Demir et al., 2015).
Propriétés
IUPAC Name |
4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-11-9-15(10-12-16)20(24)22(14-21-13-5-8-19(21)23)17-6-3-4-7-18(17)26-2/h3-4,6-7,9-12H,5,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZJPOKPZOOHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2572778.png)
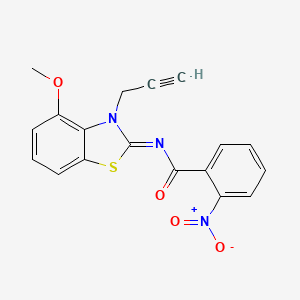
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B2572781.png)
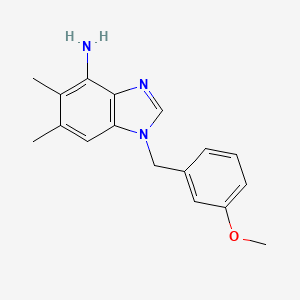
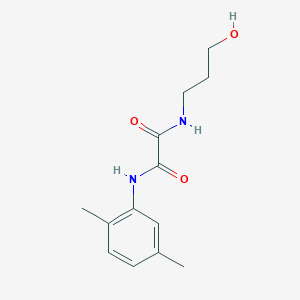

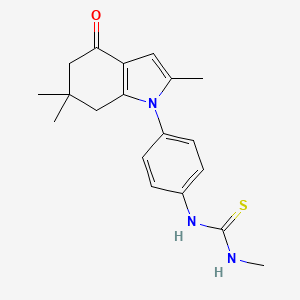
![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
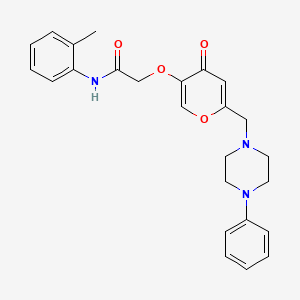
![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)

